molecular formula C15H17NO4 B2728420 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid CAS No. 326920-49-4

6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B2728420
M. Wt: 275.304
InChI Key: DCJSHKQYJZNXTJ-UHFFFAOYSA-N
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Description

6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid include a molecular weight of 275.30 and a molecular formula of C15H17NO4 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Compounds with cyclohexene and carboxylic acid functionalities play a crucial role in the synthesis of heterocyclic derivatives. For example, the Ugi reactions involving cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid with semicarbazones can lead to novel pseudopeptidic [1,2,4]triazines, which are of interest due to their potential as biologically active compounds (Sañudo et al., 2006).

Enzymatic Hydrolysis and Chiral Synthons

Enzymatic processes offer a route to introduce chiral centers into cyclohexene skeletons, exemplified by the enantioselective hydrolysis of diesters using pig liver esterase. This approach yields versatile chiral synthons, such as (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid, which can be further transformed into derivatives with potential applications in synthesizing aminocyclitol and carbapenem antibiotics, indicating the importance of such compounds in medicinal chemistry (Kobayashi et al., 1990).

Carbonylation Reactions

Carbonylation reactions, catalyzed by metals such as ruthenium and rhodium, are pivotal in organic synthesis, especially in producing carboxylic acid derivatives from simpler molecules. This process can increase the carbon chain of parent molecules while introducing a carbonyl group, showcasing the utility of compounds with carboxylic acid functionalities in synthesizing fine chemicals and intermediates for further synthetic applications (Wu & Neumann, 2012).

Photoremovable Protecting Groups

The research into photoremovable protecting groups for carboxylic acids highlights the significance of compounds that can undergo photochemical transformations. Such studies are foundational for developing "caged" compounds used in biochemical applications, where the release of active molecules is controlled spatially and temporally by light (Zabadal et al., 2001).

Future Directions

The future directions or applications of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid are not specified in the search results. As it is used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

6-[(2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h2-5,8-11H,6-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSHKQYJZNXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

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